3-(1H-pyrrol-3-yl)prop-2-enoic acid

RORγt inhibition Nuclear receptor pharmacology Autoimmune disease research

3-(1H-Pyrrol-3-yl)prop-2-enoic acid (CAS 85310-57-2), systematically named (2E)-3-(1H-pyrrol-3-yl)prop-2-enoic acid with molecular formula C7H7NO2 and molecular weight 137.14 g/mol , is a substituted pyrrole bearing an acrylic acid moiety at the 3-position of the heterocyclic ring. This compound is classified within the substituted pyrroles natural product family and has been isolated from cultures of the bacterium Streptomyces parvulus strain Tü 2480.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 85310-57-2
Cat. No. B3359398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-3-yl)prop-2-enoic acid
CAS85310-57-2
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CNC=C1C=CC(=O)O
InChIInChI=1S/C7H7NO2/c9-7(10)2-1-6-3-4-8-5-6/h1-5,8H,(H,9,10)/b2-1+
InChIKeyGDACOBAFWPGBOL-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrrol-3-yl)prop-2-enoic Acid (CAS 85310-57-2): Procurement-Specification and Differentiation Guide for Research Scientists


3-(1H-Pyrrol-3-yl)prop-2-enoic acid (CAS 85310-57-2), systematically named (2E)-3-(1H-pyrrol-3-yl)prop-2-enoic acid with molecular formula C7H7NO2 and molecular weight 137.14 g/mol , is a substituted pyrrole bearing an acrylic acid moiety at the 3-position of the heterocyclic ring. This compound is classified within the substituted pyrroles natural product family [1] and has been isolated from cultures of the bacterium Streptomyces parvulus strain Tü 2480 [2]. Key physicochemical parameters include a melting point of 179-180 °C and a predicted pKa of 4.59±0.10 . Available from research suppliers at purities ranging from 95% to 98% , this compound serves as both a synthetic building block and a scaffold for structure-activity relationship investigations, with documented activity as a RORγt inverse agonist in cellular reporter assays [3].

Why 3-(1H-Pyrrol-3-yl)prop-2-enoic Acid Cannot Be Replaced by Positional Isomers or Simpler Pyrrole Carboxylic Acids in Research Protocols


Substituting 3-(1H-pyrrol-3-yl)prop-2-enoic acid with structurally similar pyrrole derivatives introduces substantial uncertainty in experimental outcomes due to three documented sources of divergence. First, substitution position on the pyrrole ring critically alters target engagement: the 3-yl substitution pattern of the target compound is a key determinant in the pharmacophore of RORγt inverse agonists [1], whereas the corresponding 2-yl positional isomer (CAS 49653-15-8) is structurally distinct with no documented activity in the same assay systems [2]. Second, the acrylic acid side chain confers distinct reactivity profiles and hydrogen-bonding capacity compared to simpler pyrrole carboxylic acids (e.g., pyrrole-2-carboxylic acid, CAS 634-97-9), which have documented antibacterial mechanisms via membrane disruption rather than nuclear receptor modulation [3]. Third, differential acidity and stability: pyrrole-3-carboxylic acid is documented to be a weaker acid than benzoic acid due to electron release from the ring nitrogen [4], while the target compound's acrylic acid moiety with predicted pKa 4.59±0.10 may exhibit distinct ionization and solubility behavior. These divergences preclude interchangeable use in receptor binding assays, synthetic route optimization, or analytical method development without extensive revalidation.

Quantitative Evidence Supporting Selection of 3-(1H-Pyrrol-3-yl)prop-2-enoic Acid: Comparative Data Versus Analogs and In-Class Alternatives


RORγt Inverse Agonist Activity: Positional Isomer Activity Divergence

3-(1H-Pyrrol-3-yl)prop-2-enoic acid (target compound) demonstrates an EC50 of 34 nM as an inverse agonist of human RORγt ligand-binding domain transcriptional activity in a CHOK1 cell-based luciferase reporter gene assay after 2 days of treatment [1]. In contrast, the 2-yl positional isomer (3-(1H-pyrrol-2-yl)prop-2-enoic acid, CAS 49653-15-8) is structurally distinct with no documented activity in RORγt assays, representing a clear structure-activity relationship divergence based on substitution position [2]. Additional profiling of the target compound reveals selectivity against related nuclear receptors, with EC50 >20,000 nM (>20 μM) for both progesterone receptor (PR) and peroxisome proliferator-activated receptor delta (PPARδ) in parallel assays [1], establishing a selectivity window of >588-fold for RORγt over these off-targets.

RORγt inhibition Nuclear receptor pharmacology Autoimmune disease research Th17 cell modulation

Chemical Identity Verification: Differential Ehrlich Reagent Response Specificity

(E)-3-(1H-Pyrrol-3-yl)-2-propenoic acid displays a characteristic deep blue color reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic ethanol), which indicates the presence of a pyrrole ring with free β-position substitution . The Ehrlich reaction mechanism involves electrophilic attack at the α- or β-position of the pyrrole ring with free substitution availability [1]. This property differentiates the target compound from fully substituted pyrroles (e.g., 2,5-dimethylpyrrole derivatives) that lack a free reactive position for Ehrlich condensation, and from indole-containing compounds which typically produce purple or red chromophores under the same conditions rather than deep blue [1].

Analytical chemistry Quality control TLC detection Pyrrole identification

Commercial Purity Specification Range: Comparative Analysis Across Research Suppliers

3-(1H-Pyrrol-3-yl)prop-2-enoic acid is commercially available with documented minimum purity specifications across multiple independent suppliers: AKSci offers 95% purity ; Leyan offers 98% purity (Product No. 1719055) ; and CymitQuimica also specifies 95% minimum purity . The 2-yl positional isomer (CAS 49653-15-8), in contrast, is primarily positioned as a reference standard with fewer routine research suppliers and is not catalogued with equivalent purity-grade specifications in major research chemical inventories [1].

Procurement specification Purity grade Synthetic building block Analytical reference

Natural Product Origin: Biosynthetic Source Differentiation from Synthetic Pyrrole Derivatives

3-(1H-Pyrrol-3-yl)prop-2-enoic acid has been isolated and reported from cultures of the bacterium Streptomyces parvulus strain Tü 2480, as documented in the LOTUS natural products occurrence database [1]. This distinguishes the compound from pyrrole-2-carboxylic acid (PCA), which has been isolated from endophytic Bacillus cereus ZBE and exhibits antibacterial activity through membrane disruption mechanisms [2], and from trichostatin A-related p-methylbenzoylpyrrole acrylic acids which showed only weak and sporadic antifungal activity against Candida species [3]. The Streptomyces origin of the target compound suggests potential biosynthetic pathway relevance distinct from Bacillus-derived pyrrole carboxylic acids.

Natural products chemistry Streptomyces metabolites Biosynthesis Secondary metabolite research

Recommended Research and Industrial Application Scenarios for 3-(1H-Pyrrol-3-yl)prop-2-enoic Acid Based on Quantitative Evidence


RORγt Inverse Agonist Pharmacological Tool Compound for Nuclear Receptor Studies

This compound is suited as a pharmacological tool for RORγt-dependent transcriptional modulation studies in cellular models. The documented EC50 of 34 nM for RORγt LBD inhibition, coupled with >588-fold selectivity over PR and PPARδ (both EC50 >20 μM), enables researchers to interrogate RORγt-mediated effects on Th17 cell differentiation and IL-17 production with reduced confounding from off-target nuclear receptor activity [1]. Researchers should note that the 2-yl positional isomer lacks documented RORγt activity, making substitution position a critical quality control parameter for reproducible results [2].

Analytical Reference Standard and TLC Identity Confirmation in Pyrrole Derivative Synthesis

The compound's characteristic deep blue Ehrlich reaction provides a cost-effective TLC-spotting method for confirming the presence of the free β-substituted pyrrole-3-yl acrylic acid scaffold during synthetic workup or stability monitoring. This chromogenic response differentiates the compound from fully substituted pyrroles (which show minimal or no reaction) and from indoles (which typically yield purple or red chromophores), offering a rapid orthogonal identity check to supplement instrumental analysis . Commercial availability at both 95% and 98% purity grades supports method development and routine analytical applications .

Building Block for Structure-Activity Relationship Exploration of Pyrrole-3-yl Acrylic Acid Derivatives

As a minimally substituted pyrrole-3-yl acrylic acid scaffold, this compound serves as a versatile starting point for synthesizing derivatives with modifications to the acrylic acid moiety (e.g., amide or ester formation) or the pyrrole nitrogen (e.g., N-alkylation or N-sulfonylation). The compound's commercial availability from multiple suppliers at ≥95% purity reduces procurement friction for iterative medicinal chemistry campaigns. However, researchers should note that the compound is subject to GHS07 hazard classification (H302, H315, H319, H335) and requires appropriate handling precautions .

Reference Standard for Natural Product Dereplication and Streptomyces Metabolite Studies

For researchers conducting metabolomic analysis or natural product dereplication of Streptomyces fermentation extracts, this compound provides a validated reference point given its documented isolation from Streptomyces parvulus strain Tü 2480 [3]. This distinguishes it from Bacillus-derived pyrrole carboxylic acids (e.g., PCA) which exhibit distinct antibacterial mechanisms via membrane disruption rather than nuclear receptor activity [4]. The compound can serve as an authentic standard for LC-MS or NMR-based identification in studies of pyrrole-containing secondary metabolites from actinomycete sources.

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